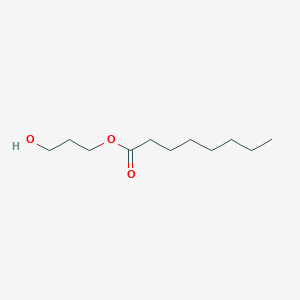
Octanoic acid, 3-hydroxypropyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Octanoic acid, 3-hydroxypropyl ester, also known as 3-hydroxypropyl octanoate, is an organic compound with the molecular formula C11H22O3. It is an ester formed from octanoic acid and 3-hydroxypropanol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of octanoic acid, 3-hydroxypropyl ester typically involves the esterification of octanoic acid with 3-hydroxypropanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through a continuous esterification process. This involves the use of a packed bed reactor where octanoic acid and 3-hydroxypropanol are continuously fed into the reactor along with the acid catalyst. The ester is then separated from the reaction mixture by distillation .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids and ketones.
Reduction: Reduction of this ester can yield alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used as a reducing agent.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Amines, thiols, and other substituted esters.
科学研究应用
Octanoic acid, 3-hydroxypropyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: This compound is used in the study of metabolic pathways and enzyme reactions.
Industry: It is used in the production of fragrances, flavors, and as a plasticizer in polymer production
作用机制
The mechanism of action of octanoic acid, 3-hydroxypropyl ester involves its interaction with various molecular targets and pathways. As an ester, it can be hydrolyzed by esterases to release octanoic acid and 3-hydroxypropanol. Octanoic acid can then participate in fatty acid metabolism, while 3-hydroxypropanol can be further metabolized in various biochemical pathways .
相似化合物的比较
- Octanoic acid, 2-hydroxypropyl ester
- Octanoic acid, 3-methylphenyl ester
- Octanoic acid, 3-hydroxy-, methyl ester
Comparison: Octanoic acid, 3-hydroxypropyl ester is unique due to its specific ester linkage and the presence of a hydroxyl group on the propyl chain. This structural feature imparts distinct chemical and physical properties compared to other similar esters. For example, the presence of the hydroxyl group can influence its solubility and reactivity in various chemical reactions .
属性
CAS 编号 |
102731-54-4 |
|---|---|
分子式 |
C11H22O3 |
分子量 |
202.29 g/mol |
IUPAC 名称 |
3-hydroxypropyl octanoate |
InChI |
InChI=1S/C11H22O3/c1-2-3-4-5-6-8-11(13)14-10-7-9-12/h12H,2-10H2,1H3 |
InChI 键 |
LBWNKTZBTUKBOC-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCC(=O)OCCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-chloro-3-methylsulfanyl-5,7-dithia-4,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9,11-pentaene](/img/structure/B12733447.png)

![3-[(2S)-1-Nitroso-2-piperidinyl]pyridine](/img/structure/B12733456.png)
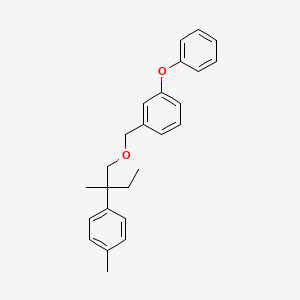
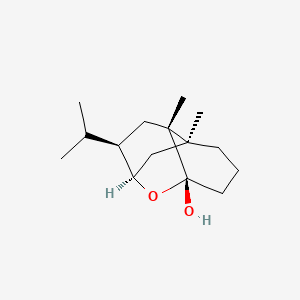

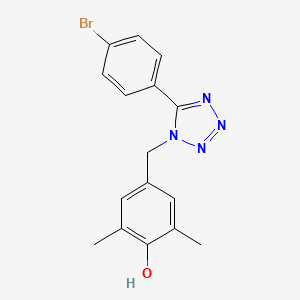
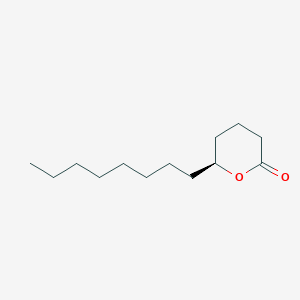
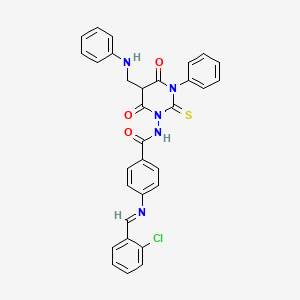
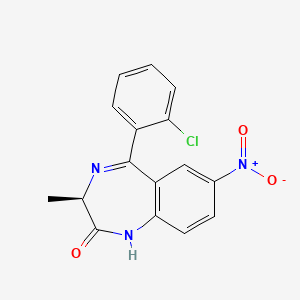
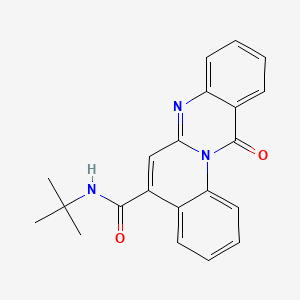
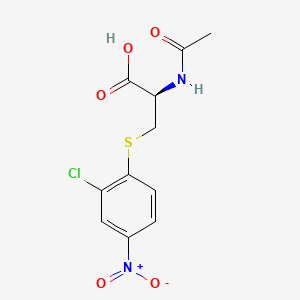
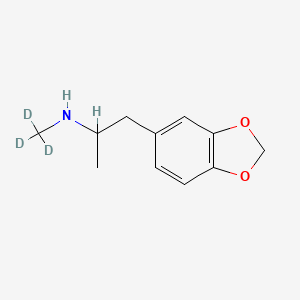
![N-[5-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-2-methoxyphenyl]-4-(5-methylfuran-2-yl)benzenesulfonamide](/img/structure/B12733505.png)
